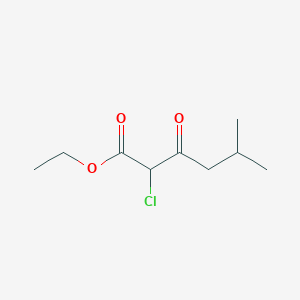

Ethyl 2-chloro-5-methyl-3-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-chloro-5-methyl-3-oxohexanoate is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 2-chloro-5-methyl-3-oxohexanoate, a beta-ketoester with the molecular formula C9H15ClO3 and a molecular weight of 206.67 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a chloro substituent at the second carbon position, a methyl group at the fifth carbon, and a ketone functional group at the third carbon, which contribute to its reactivity and utility in various chemical applications.

Synthesis and Structural Characteristics

The synthesis of this compound can be performed through several methods, including nucleophilic substitution reactions involving chloroacetic acid derivatives. Its structural characteristics allow it to act as an intermediate in synthesizing biologically active compounds, such as vitamins and pharmaceuticals, notably biotin (vitamin H) .

Medicinal Applications

This compound has been explored for its role in synthesizing various pharmacologically active compounds. Its derivatives have shown promise in:

- Antimicrobial Activity : Compounds derived from beta-ketoesters have been investigated for their antibacterial properties. For instance, studies indicate that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research has highlighted the potential of beta-ketoester derivatives in inhibiting cancer cell proliferation. For example, some studies have reported that related compounds can inhibit key enzymes involved in cancer metabolism .

Interaction Studies

Interaction studies have focused on this compound's reactivity with various nucleophiles and electrophiles. These studies elucidate its potential as a building block in synthetic chemistry and its interactions with biological systems, influencing pharmacological properties. The compound's unique structural features allow it to partake in diverse chemical reactions, enhancing its applicability in drug development .

Comparative Analysis with Related Compounds

This compound shares similarities with other beta-ketoesters but stands out due to its specific arrangement of functional groups. The following table summarizes comparisons with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-chloroacetoacetate | Chloro group at the second position | Primarily used in nucleophilic substitution reactions |

| Ethyl 3-chloro-5-methyl-2-oxohexanoate | Chloro group at the third position | Focuses on different regioselective reactions |

| Ethyl 4-bromo-3-oxobutanoate | Bromine substituent | Utilized for different synthetic pathways |

Case Studies and Research Findings

- Bioreduction Studies : A study conducted on the bioreduction of beta-ketoesters by whole cells of Kluyveromyces marxianus demonstrated that this compound can undergo enzymatic transformations leading to valuable chiral products . The conversion rates and enantiomeric excesses were analyzed using gas chromatography (GC), showcasing its potential for asymmetric synthesis.

- Anticancer Activity : In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116) and lung cancer (A549). These findings suggest that modifications to the compound could enhance its therapeutic efficacy .

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 2-chloro-5-methyl-3-oxohexanoate serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in several chemical transformations that are crucial for drug development. Some specific applications include:

- Synthesis of Antimicrobial Agents : The compound can be utilized in the synthesis of novel antimicrobial agents due to its ability to form derivatives that exhibit antibacterial properties.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may possess anticancer activity, making it a candidate for further investigation in oncology.

| Application Area | Description |

|---|---|

| Antimicrobial Synthesis | Intermediate for developing new antibiotics |

| Anticancer Research | Potential derivatives for cancer treatment |

Agricultural Chemistry

In agricultural chemistry, this compound can be explored as a precursor for the synthesis of agrochemicals. Its reactivity may allow for the development of new pesticides or herbicides that target specific pathways in pests while minimizing environmental impact.

Organic Synthesis

The compound's structure makes it valuable in organic synthesis, particularly in the formation of complex molecules through:

- Michael Addition Reactions : this compound can act as an electrophile in Michael addition reactions, allowing for the construction of carbon-carbon bonds.

- Condensation Reactions : It can also participate in condensation reactions to form larger molecular frameworks, which are essential in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Michael Addition | Forms carbon-carbon bonds |

| Condensation Reactions | Constructs larger molecular frameworks |

Case Study 1: Synthesis of Antimicrobial Compounds

A recent study explored the use of this compound as an intermediate for synthesizing a series of antimicrobial agents. The resulting compounds demonstrated significant activity against Gram-positive bacteria, indicating potential for further development into therapeutic agents.

Case Study 2: Development of Agrochemicals

Research involving the modification of this compound led to the creation of new herbicides that showed efficacy in controlling weed growth while being less harmful to non-target plants. This study highlights the compound's versatility in agricultural applications.

Propriétés

IUPAC Name |

ethyl 2-chloro-5-methyl-3-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-4-13-9(12)8(10)7(11)5-6(2)3/h6,8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIZIUUFBFSOBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)CC(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.